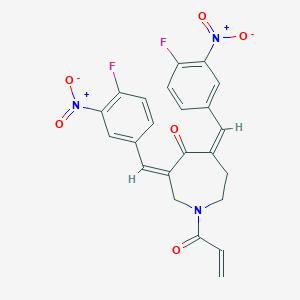

VLX1570

Description

Role of the Ubiquitin-Proteasome System in Protein Homeostasis and Diverse Cellular Processes

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for the degradation of proteins, thereby maintaining protein quality control and regulating a multitude of cellular functions. youtube.comyoutube.com This system ensures cellular homeostasis by selectively removing misfolded, damaged, or otherwise non-functional proteins. youtube.comyoutube.com The UPS is central to a wide array of cellular activities, including signal transduction, cell cycle progression, and the removal of defective proteins. youtube.commdpi.com

The process of protein degradation via the UPS involves two main components: ubiquitin and the proteasome. youtube.com Ubiquitin, a small 76-amino acid protein, acts as a tag that marks proteins for degradation. youtube.commdpi.com This tagging process, known as ubiquitination, is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). youtube.commdpi.com The E3 ligase is responsible for recognizing the specific protein to be degraded and facilitating the transfer of ubiquitin to it. youtube.com

Once a protein is tagged with a chain of ubiquitin molecules (polyubiquitination), it is recognized by the proteasome, a large, multi-subunit proteolytic complex. youtube.comoup.com The 26S proteasome, a 2.5-MDa complex, then degrades the tagged protein into smaller peptides. oup.com This degradation is essential for the regulated turnover of short-lived proteins and the clearance of abnormal or denatured proteins. nih.gov

The proper functioning of the UPS is vital for cellular health. oup.com Dysregulation of this system can lead to the accumulation of misfolded proteins and is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and developmental abnormalities. youtube.comoup.com For instance, cancer cells often exhibit an overworked UPS to cope with high rates of mutation, making the proteasome a target for anti-cancer therapies. youtube.comoup.com

Deubiquitinases as Critical Regulatory Components within the UPS

Deubiquitinases (DUBs), also known as deubiquitinating enzymes, are proteases that play a crucial role in reversing the process of ubiquitination. mdpi.comnih.gov They achieve this by cleaving ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. mdpi.compatsnap.com This action makes DUBs essential regulators of the UPS, ensuring the specificity and timing of protein degradation. nih.govbohrium.com

The human genome encodes nearly 100 DUBs, which are categorized into five families: ubiquitin C-terminal hydrolases (UCHs), ubiquitin-specific proteases (USPs), Ovarian tumor proteases (OTUs), Josephin family, and JAB1/MPN/Mov34 metalloenzymes (JAMMs). nih.gov This diversity allows for a high degree of substrate specificity and regulatory control over various cellular pathways. patsnap.comnih.gov

DUBs are involved in a wide spectrum of cellular processes, including:

Protein quality control: By removing ubiquitin tags, DUBs can prevent the premature degradation of functional proteins. nih.gov

Cell cycle regulation: The timely degradation of key cell cycle proteins is essential for proper cell division, and DUBs help to control the levels of these proteins. nih.govnih.gov

Gene expression: DUBs can regulate transcription by deubiquitinating histones and other transcription factors. nih.gov

DNA repair: The DNA damage response involves the ubiquitination and deubiquitination of numerous proteins to coordinate repair processes. nih.gov

Signal transduction: DUBs modulate signaling pathways by controlling the stability and activity of signaling molecules. nih.gov

The activity of DUBs themselves is tightly regulated to prevent uncontrolled deubiquitination. nih.gov This regulation can occur through various mechanisms, including post-translational modifications and interactions with other proteins. nih.gov Dysregulation of DUB activity has been linked to numerous diseases, highlighting their importance in maintaining cellular homeostasis. mdpi.comnih.gov

Rationale for DUB Inhibition as a Strategic Approach in Disease Pathogenesis Research

The critical role of deubiquitinases (DUBs) in regulating the ubiquitin-proteasome system (UPS) has made them attractive targets for therapeutic intervention in a variety of diseases, particularly cancer. mdpi.comnih.gov The dysregulation of DUBs is a common feature in many cancers, where they can contribute to tumor growth and survival by stabilizing oncoproteins or inhibiting tumor suppressors. nih.govfrontiersin.org

Inhibition of specific DUBs offers a promising strategy to selectively induce the degradation of proteins that are essential for cancer cell survival. patsnap.comnih.gov For example, inhibiting a DUB that is overexpressed in a particular cancer and is responsible for stabilizing an oncogene can lead to the degradation of that oncogene and subsequent cancer cell death. patsnap.com This targeted approach has the potential for greater efficacy and reduced side effects compared to broader-acting therapies like general proteasome inhibitors. nih.gov

VLX1570 is a small molecule inhibitor that targets two proteasome-associated DUBs: ubiquitin-specific protease-14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5). medchemexpress.comcancer.govaacrjournals.org These enzymes are involved in the processing of ubiquitinated proteins at the 19S regulatory particle of the proteasome. mdpi.comcancer.gov By inhibiting USP14 and UCHL5, this compound disrupts the deubiquitination of proteins destined for degradation, leading to an accumulation of polyubiquitinated proteins. mdpi.comcancer.govresearchgate.net This accumulation triggers cellular stress responses, including the unfolded protein response (UPR) and proteotoxic stress, ultimately leading to apoptosis (programmed cell death) in cancer cells. mdpi.comcancer.govnih.gov

Research on this compound has demonstrated its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines, including multiple myeloma and leukemia. aacrjournals.orgresearchgate.netnih.gov Furthermore, this compound has shown activity in preclinical models of multiple myeloma that are resistant to the general proteasome inhibitor bortezomib (B1684674), suggesting it may be effective in treating resistant cancers. aacrjournals.org

The development of DUB inhibitors like this compound represents a significant advancement in the field of targeted cancer therapy. frontiersin.orgacs.org By specifically targeting key regulatory components of the UPS, these inhibitors offer a novel approach to disrupting the cellular processes that drive cancer progression. nih.gov

Research Findings on this compound

| Cell Line | IC50 (nM) | Effect |

| HCT116 | 580 | Inhibition of cell growth |

| KMS-11 | 43 ± 2 | Potent antiproliferative activity |

| RPMI8226 | 74 ± 2 | Potent antiproliferative activity |

| OPM-2 | 126 ± 3 | Potent antiproliferative activity |

| OPM-2-BZR | 191 ± 1 | Potent antiproliferative activity |

| BCWM.1 | 20.22 (EC50) | Suppression of viability |

Data sourced from MedchemExpress. medchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

(3Z,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXBVLYWLLALY-CQRYCMKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CC/C(=C/C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vlx1570 As an Investigational Deubiquitinase Inhibitor

Historical Context and Developmental Rationale of VLX1570 within DUB Inhibitor Research

The ubiquitin-proteasome system (UPS) is a key pathway for protein degradation within cells, and its dysregulation is a hallmark of many cancers mdpi.commdpi.com. Proteasome inhibitors, such as bortezomib (B1684674), carfilzomib, and ixazomib, which directly block the catalytic activity of the proteasome's 20S subunit, have demonstrated clinical success in treating certain malignancies, particularly multiple myeloma diva-portal.orgmdpi.com. However, resistance to these agents and associated toxicities have driven the search for alternative strategies targeting the UPS diva-portal.orgmdpi.com.

Research into inhibiting the regulatory components of the UPS, specifically the 19S regulatory particle-associated DUBs, emerged as a promising avenue diva-portal.orgscispace.com. These DUBs, including ubiquitin-specific protease 14 (USP14) and ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5, also known as UCH37), are involved in processing ubiquitinated proteins before their degradation by the 20S proteasome scispace.comnih.govguidetopharmacology.orgresearchgate.net. Inhibiting these DUBs was hypothesized to lead to the accumulation of polyubiquitinated proteins, overwhelming the proteasome and inducing cancer cell death, potentially with a different toxicity profile compared to direct 20S inhibitors diva-portal.orgscispace.comresearchgate.net. This rationale provided the historical context for the development of compounds targeting USP14 and UCHL5.

Discovery and Optimization of this compound from Precursor Compounds (e.g., b-AP15)

The discovery of this compound is closely linked to the identification and characterization of its precursor compound, b-AP15 scispace.comguidetopharmacology.orgresearchgate.net. b-AP15 (also referred to as VLX1500) was identified in cell-based screens designed to find compounds that induce p53-independent apoptosis scispace.com. Studies revealed that b-AP15 treatment led to the accumulation of polyubiquitin (B1169507) chains within cells scispace.comresearchgate.net. Further investigation indicated that b-AP15 targeted the proteasome-associated DUBs, specifically inhibiting the activity of USP14 and potentially UCHL5 scispace.comnih.govguidetopharmacology.orgresearchgate.net.

While b-AP15 showed promising preclinical activity, it faced limitations, particularly regarding its solubility diva-portal.orgdiva-portal.org. This spurred efforts to develop optimized analogs with improved pharmacological properties. This compound emerged from these optimization efforts as a lead-optimized analog of b-AP15 diva-portal.orgresearchgate.net. It is described as a ring-expanded version of b-AP15 scispace.com. This compound was developed with the goal of enhancing solubility, stability, and target residence time compared to its precursor diva-portal.orgresearchgate.net.

Initial Preclinical Characterization of this compound's Biological Activity

Initial preclinical characterization of this compound focused on its inhibitory effects on DUBs and its biological consequences in various cancer models. Studies confirmed that this compound binds to and inhibits the activity of USP14 and UCHL5, with some reports indicating a preferential inhibition of USP14 in vitro researchgate.netdiva-portal.org. This inhibition was shown to be reversible diva-portal.org.

Exposure of cancer cells, particularly multiple myeloma cells, to this compound resulted in the accumulation of proteasome-bound high molecular weight polyubiquitin conjugates, consistent with the inhibition of proteasome-associated DUB activity researchgate.netdiva-portal.org. This accumulation of ubiquitinated proteins is thought to induce proteotoxic stress, leading to downstream cellular responses such as ER stress and oxidative stress mdpi.comresearchgate.net.

Preclinical studies demonstrated that this compound induced apoptosis in multiple myeloma cells, including those resistant to bortezomib or ibrutinib (B1684441) researchgate.netdiva-portal.orgresearchgate.net. This pro-apoptotic effect was associated with the accumulation of polyubiquitinated proteins and markers characteristic of proteotoxic stress researchgate.net. This compound also showed promising antiproliferative activity in multiple myeloma models researchgate.net. Further preclinical investigations explored this compound's activity in other cancer types, such as lung cancer, where it was shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis through mechanisms involving ER stress and the AKT pathway patsnap.comnih.gov. In xenograft models of multiple myeloma, treatment with this compound led to extended survival mdpi.comresearchgate.net.

However, some research has also suggested that, in addition to DUB inhibition, compounds like b-AP15 and this compound, which contain Michael acceptor motifs, may induce non-specific protein cross-linking and aggregation, potentially contributing to their biological effects and observed toxicities researchgate.netacs.org. Activity-based proteome profiling identified CIAPIN1 as a sub-micromolar covalent target of this compound, and its aggregation was observed in intact cells researchgate.netacs.org.

Molecular and Cellular Mechanisms of Vlx1570 Action

Primary Molecular Targets and Binding Specificity

VLX1570 primarily targets the proteasome-associated DUBs, specifically ubiquitin-specific protease 14 (USP14) and ubiquitin carboxyl-terminal hydrolase 5 (UCHL5, also known as UCH37). nih.govnih.govresearchgate.netguidetopharmacology.orgresearchgate.netresearchgate.net These DUBs are located in the 19S regulatory subunit of the 26S proteasome and play a crucial role in processing ubiquitinated substrates before their degradation by the 20S core particle. multiplemyelomahub.comdiva-portal.orgplos.org this compound is described as a reversible non-selective competitive inhibitor of USP14 and UCHL5. nih.gov In silico modeling supports the interaction of this compound with key cysteine residues at the active sites of both USP14 and UCHL5. researchgate.netresearchgate.net

In Vitro Inhibition Kinetics and Selectivity Profiling of Proteasome-Associated DUBs (USP14 and UCHL5)

In vitro studies using purified 19S proteasomes have investigated the inhibitory effects of this compound on USP14 and UCHL5 activity. This compound inhibits the activity of these DUBs, with studies suggesting a preferential inhibition of USP14 over UCHL5. nih.govresearchgate.netnih.gov For instance, USP14 activity was strongly inhibited at 2.5 μM this compound in experiments using an active site probe, while UCHL5 inhibition required higher drug concentrations. nih.gov Other studies using different substrates have reported IC50 values for this compound against 19S RP DUB activity, such as 13 μM for Ub-AMC and 6.4 μM for Ub-Rho, noting that this compound may form Michael's addition-based covalent interactions with catalytic cysteines despite its reversible binding mode. mdpi.com Selectivity profiling against a panel of non-proteasomal DUBs indicated that this compound did not show inhibitory activity, suggesting a degree of selectivity for proteasomal DUBs. researchgate.netresearchgate.net

Cellular Engagement and Target Stabilization (e.g., USP14 Thermostabilization)

Cellular thermal shift assay (CETSA) has been employed to demonstrate the engagement of this compound with its targets in living cells. Exposure of cells to this compound resulted in the thermostabilization of USP14, indicating direct binding. nih.govresearchgate.net This stabilization was observed at therapeutically relevant concentrations. nih.govresearchgate.net Consistent with in vitro findings, USP14 was stabilized at lower concentrations of this compound compared to UCHL5 in cellular assays, further supporting the preferential binding to USP14 in cells. nih.gov

Impact on Ubiquitin-Proteasome System Dynamics

Inhibition of USP14 and UCHL5 by this compound disrupts the normal function of the ubiquitin-proteasome system (UPS). nih.govresearchgate.netresearchgate.netmultiplemyelomahub.comdiva-portal.orgplos.org These DUBs are crucial for the efficient processing and degradation of ubiquitinated proteins by the proteasome. By inhibiting their activity, this compound impedes the removal of ubiquitin chains from substrates, thereby affecting the proteasome's ability to degrade them. multiplemyelomahub.com

Accumulation of Polyubiquitinated Proteins and Conjugates

A hallmark effect of this compound treatment is the accumulation of polyubiquitinated proteins and conjugates within cells. nih.govresearchgate.netresearchgate.netresearchgate.netmultiplemyelomahub.comdiva-portal.orgplos.orgoncotarget.comdiva-portal.orguni.lu This accumulation is a direct consequence of inhibiting the deubiquitinating activity of USP14 and UCHL5, which leads to a backlog of ubiquitinated substrates at the proteasome. multiplemyelomahub.comdiva-portal.org Studies in various cancer cell lines, including multiple myeloma, endometrial cancer, and lung cancer, have shown a dose- and time-dependent increase in high molecular weight polyubiquitinated proteins following this compound exposure. researchgate.netresearchgate.netoncotarget.commdpi.com This accumulation is often more pronounced and occurs more rapidly than with inhibitors targeting the 20S proteasome subunit. researchgate.net

Table 1: Accumulation of Polyubiquitinated Proteins in Cancer Cell Lines Treated with this compound

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Polyubiquitinated Proteins | Source |

| ECC1 | 150 nM | 2, 8, 12 hours | Dose-dependent accumulation | oncotarget.com |

| HEC155 | 250 nM | 2, 8, 12 hours | Dose-dependent accumulation | oncotarget.com |

| Multiple Myeloma Cells | 0.5 μM | 6 or 18 hours | Accumulation observed | researchgate.netresearchgate.net |

| MOLM-14 (AML) | 250-500 nM | Not specified | Dose-dependent increase | mdpi.com |

| KG1a (AML) | 250-500 nM | Not specified | Dose-dependent increase | mdpi.com |

Downstream Cellular Pathway Modulation

The disruption of UPS dynamics by this compound triggers a cascade of downstream cellular responses, influencing various pathways critical for cell survival, proliferation, and death. researchgate.netdiva-portal.orgplos.orgoncotarget.comuni.lucenmed.compatsnap.comresearchgate.net

One significant consequence is the induction of endoplasmic reticulum (ER) stress. nih.govmdpi.comolink.compatsnap.com The accumulation of misfolded and ubiquitinated proteins can overwhelm the ER's protein folding capacity, leading to the activation of the unfolded protein response (UPR). nih.gov this compound has been shown to activate key pathways involved in ER stress, such as the PERK/IRE1/ATF6 pathway. nih.govpatsnap.com While moderate ER stress can be adaptive, severe or prolonged ER stress can trigger apoptosis. nih.gov Studies have demonstrated that interfering with ER stress can enhance this compound-induced apoptosis in certain cancer cells. nih.govpatsnap.com

This compound also impacts cell cycle progression. Treatment with this compound has been shown to induce a G2/M cell cycle arrest in various cancer cell lines. nih.govoncotarget.compatsnap.com This arrest is associated with the downregulation of cell cycle regulators like CDK1 and CyclinB1. nih.govpatsnap.com

Furthermore, this compound can modulate signaling pathways such as the AKT pathway. Studies in lung cancer cells indicate that this compound treatment leads to the inactivation of Akt signaling, characterized by decreased phosphorylation levels of Akt and its downstream targets like GSK3β, mTOR, p70-S6K, and 4E-BP1, without affecting total protein levels. nih.govpatsnap.com This inhibition of the Akt pathway is suggested to contribute to the anti-proliferative and pro-apoptotic effects of this compound. nih.govpatsnap.com

Apoptosis is a key outcome of this compound treatment in various cancer cell types. researchgate.netresearchgate.netoncotarget.comdiva-portal.orgmdpi.compatsnap.comresearchgate.net this compound induces apoptotic cell death, often associated with the activation of caspases, such as increased levels of cleaved PARP and cleaved caspase-3, and the release of cytosolic cytochrome c. nih.govresearchgate.netoncotarget.com While caspase activation is observed, some studies suggest that it may not be strictly required for this compound-induced cell death in all contexts. mdpi.com The induction of apoptosis is linked to the accumulation of polyubiquitinated proteins, ER stress, and modulation of survival pathways. nih.govresearchgate.netresearchgate.netmdpi.compatsnap.com

Beyond these primary effects, research also suggests that this compound can induce oxidative stress, indicated by the induction of markers like Hmox-1 (heme oxygenase-1). researchgate.netmdpi.comolink.comresearchgate.net Additionally, some studies using activity-based protein profiling have indicated that this compound can target a diverse range of proteins beyond USP14 and UCHL5, potentially leading to non-specific protein cross-linking and aggregation, including the covalent modification and aggregation of CIAPIN1. imperial.ac.ukfrontiersin.orgacs.orgmdpi.com

Table 2: Downstream Cellular Effects of this compound

| Cellular Process | Observed Effect | Associated Molecular Changes | Source |

| ER Stress Induction | Activation of UPR | Activation of PERK/IRE1/ATF6 pathway, Induction of GRP78/BiP | nih.govmdpi.compatsnap.com |

| Cell Cycle Arrest | G2/M arrest | Downregulation of CDK1 and CyclinB1 | nih.govoncotarget.compatsnap.com |

| Apoptosis Induction | Increased apoptotic rate | Increased cleaved PARP, cleaved caspase-3, cytosolic cytochrome c, Caspase activation | nih.govresearchgate.netresearchgate.netoncotarget.com |

| AKT Pathway Modulation | Inactivation of Akt signaling | Decreased phosphorylation of Akt, GSK3β, mTOR, p70-S6K, 4E-BP1 | nih.govpatsnap.com |

| Oxidative Stress | Induction of oxidative stress markers | Induction of Hmox-1 (Heme Oxygenase-1) | researchgate.netmdpi.comolink.comresearchgate.net |

| Protein Aggregation | Formation of high molecular weight complexes, Aggregation of specific proteins | Non-specific protein cross-linking, Covalent modification and aggregation of CIAPIN1 | imperial.ac.ukacs.orgmdpi.com |

Induction of Proteotoxic Stress Response

Inhibition of proteasome-associated DUBs by this compound results in the accumulation of polyubiquitinated proteins. diva-portal.orgoncotarget.comolink.comdiva-portal.orgresearchgate.net This accumulation occurs because the removal of polyubiquitin (B1169507) chains, a necessary step for substrate processing by the proteasome, is impaired. The buildup of misfolded or unfolded proteins, marked by the accumulation of polyubiquitin conjugates, triggers a state of proteotoxic stress within the cell. mdpi.comoncotarget.comolink.comdiva-portal.orgresearchgate.net This stress is a key mechanism by which this compound exerts its cytotoxic effects on cancer cells. oncotarget.comolink.comdiva-portal.org this compound treatment has been shown to increase the levels of chaperone proteins, such as HSP70B', which are indicative of a cellular response to proteotoxic stress aimed at refolding or clearing accumulated proteins. diva-portal.orgoncotarget.comolink.comresearchgate.netselleckchem.com

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Activation

The accumulation of misfolded proteins due to proteasome dysfunction can overwhelm the protein folding capacity of the Endoplasmic Reticulum (ER), leading to ER stress. mdpi.commdpi.comashpublications.org this compound has been shown to induce ER stress in various cancer cell lines, including lung cancer, colon carcinoma, melanoma, Waldenstrom's macroglobulinemia, prostate carcinoma, hepatocellular carcinoma, and acute lymphoblastic leukemia cells. nih.govnih.govresearchgate.netoncotarget.comolink.comdiva-portal.orgmdpi.compatsnap.comdiva-portal.orgnih.gov

Oxidative Stress Induction

This compound treatment has been linked to the induction of oxidative stress. diva-portal.orgoncotarget.comolink.comresearchgate.netselleckchem.commdpi.comnih.govresearchgate.net Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates. This compound induces the expression of heme oxygenase-1 (HO-1), a known marker of oxidative stress, in various cancer cells. diva-portal.orgoncotarget.comolink.comresearchgate.netselleckchem.comnih.gov The induction of oxidative stress contributes to the cellular damage and cytotoxicity observed with this compound treatment. mdpi.comnih.govresearchgate.net

Cell Cycle Arrest (e.g., G2/M Phase Transition Modulation)

This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase transition. nih.govnih.govresearchgate.netfrontiersin.orgplos.orgoncotarget.com This arrest prevents cancer cells from progressing through the cell cycle and dividing. Studies in lung cancer cells have demonstrated that this compound induces G2/M arrest by downregulating the expression of key cell cycle regulators, specifically CDK1 and CyclinB1. nih.govnih.govresearchgate.netfrontiersin.org Similar G2/M arrest has been observed in endometrial cancer cells treated with this compound, consistent with the role of USP14 in regulating the levels of proteins like Cyclin A and B. plos.orgoncotarget.com

Table 1: Effect of this compound on Cell Cycle Regulators in Lung Cancer Cells

| Protein | Effect of this compound Treatment | Reference |

| CDK1 | Downregulation | nih.govnih.govfrontiersin.org |

| CyclinB1 | Downregulation | nih.govnih.govfrontiersin.org |

| Cyclin D1 | No significant change | nih.gov |

| Cyclin A2 | No significant change | nih.gov |

| Cyclin E1 | No significant change | nih.gov |

Apoptosis Induction and Associated Mechanistic Pathways (e.g., Mitochondrial-associated, Caspase Activation)

A significant consequence of this compound treatment is the induction of apoptosis, or programmed cell death, in various cancer cell types. diva-portal.orgmedchemexpress.comnih.govnih.govresearchgate.netoncotarget.comolink.comdiva-portal.orgresearchgate.netselleckchem.compatsnap.comoncotarget.com Apoptosis induced by this compound can involve both mitochondrial-associated and caspase-dependent pathways. diva-portal.orgmedchemexpress.comnih.govnih.govresearchgate.netnih.govoncotarget.comresearchgate.net

This compound has been shown to promote mitochondrial-associated apoptosis. nih.govnih.govresearchgate.net This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases. nih.govcellphysiolbiochem.com Studies have demonstrated that this compound treatment leads to the activation of caspase-3 and caspase-9, key executioners of the apoptotic cascade. diva-portal.orgoncotarget.comresearchgate.net The loss of mitochondrial membrane potential and surface exposure of annexin (B1180172) V are also observed, further indicating the activation of apoptotic pathways. diva-portal.org While apoptosis is a major contributor to this compound's cytotoxicity, some research suggests that cell death induced by this compound may not be solely dependent on caspase activity in all contexts. diva-portal.org

Modulation of Specific Signaling Pathways (e.g., AKT pathway, PERK/IRE1/ATF6 pathway)

This compound influences specific cellular signaling pathways. As mentioned earlier, it activates the PERK/IRE1/ATF6 pathway as part of the ER stress response. nih.govnih.govresearchgate.netpatsnap.com Additionally, this compound treatment has been shown to lead to the inactivation of the AKT signaling pathway. nih.govnih.govresearchgate.netpatsnap.com The AKT pathway is crucial for promoting cell proliferation and survival, and its downregulation by this compound contributes to the inhibition of cancer cell growth and induction of apoptosis. nih.govnih.govresearchgate.netpatsnap.com this compound has also been observed to downregulate ERK phosphorylation in multiple myeloma cells. diva-portal.org

Table 2: Signaling Pathways Modulated by this compound

| Signaling Pathway | Effect of this compound Treatment | Reference |

| PERK/IRE1/ATF6 | Activation | nih.govnih.govresearchgate.netpatsnap.com |

| AKT | Inactivation/Downregulation | nih.govnih.govresearchgate.netpatsnap.com |

| ERK | Downregulation | diva-portal.org |

Re-evaluation of this compound's Mechanism of Action and Off-Target Engagement in Research Contexts

While initially characterized as a selective inhibitor of proteasome-associated DUBs USP14 and UCHL5, research has led to a re-evaluation of this compound's mechanism of action and potential off-target engagement. researchgate.netbiorxiv.orgspringernature.comdiva-portal.organnualreviews.org this compound, containing α,β-unsaturated carbonyl moieties, has been shown to act as a Michael acceptor, capable of undergoing covalent modifications with cysteine residues in various proteins. patsnap.combiorxiv.orgspringernature.comdiva-portal.org

Subsequent proteomic analyses have revealed that this compound can modify a diverse range of proteins beyond its intended DUB targets, suggesting potential off-target effects through unspecific protein cross-linking and aggregation. biorxiv.orgspringernature.comdiva-portal.org This broader reactivity may contribute to both its observed cellular effects and potential toxicities. biorxiv.orgnih.gov For example, studies investigating this compound's effect on the NLRP3 inflammasome found that it inhibits inflammasome assembly through the induction of high molecular weight NLRP3 aggregates via covalent cross-linking. patsnap.comnih.gov This highlights a mechanism distinct from its DUB inhibitory activity. The understanding of this compound's covalent nature and off-target engagement is crucial for interpreting research findings and for the development of more selective DUB inhibitors. biorxiv.orgspringernature.comdiva-portal.organnualreviews.org

Observations of Non-Specific Protein Cross-linking and Aggregate Formation

Studies have indicated that this compound, which contains an α,β-unsaturated carbonyl substructure, can react with multiple cellular proteins in a non-specific manner. acs.orgresearchgate.net This reactivity can lead to the formation of higher molecular weight (MW) protein complexes. acs.orgresearchgate.netimperial.ac.ukchemrxiv.orgacs.orgnih.gov The formation of such protein aggregates has been suggested as a potential mechanism underlying the cytotoxicity of this compound. nih.gov Immunoblot analysis has shown the formation of higher MW complexes upon treatment with this compound, an effect that can be mitigated by the addition of GSH. acs.org Further analysis using size exclusion chromatography has demonstrated that these this compound adducts result in the accumulation of protein aggregates. acs.org Gene ontology cellular component analysis has suggested that this compound covalently interacts with proteins located across various cellular compartments, including the cytoplasm, nucleus, and multiple organelles. acs.org

Identification of Additional Covalent Targets (e.g., CIAPIN1) and their Role in Cellular Responses

Beyond its initial characterization, activity-based proteome profiling has identified CIAPIN1 (also known as anamorsin) as a potent submicromolar covalent target of this compound. acs.orgresearchgate.netimperial.ac.ukchemrxiv.orgacs.orgnih.gov Upon reaction with this compound, CIAPIN1 forms high MW complexes, leading to the aggregation of CIAPIN1 in intact cells. acs.orgresearchgate.netimperial.ac.ukchemrxiv.orgacs.orgnih.gov LC-MS/MS analysis of the CIAPIN1-VLX1570 adduct following tryptic digest revealed that several cysteine residues within CIAPIN1 were covalently modified by this compound, indicating a non-specific modification of the protein. acs.org Disruption of an intrachain disulfide bond in CIAPIN1 upon this compound modification has been identified as one potential mechanism contributing to CIAPIN1 instability and subsequent aggregation. acs.org Aggregation of CIAPIN1 has been observed at nanomolar concentrations of this compound, with extended higher MW complexes and depletion of stable CIAPIN1 occurring over time. acs.org This protein depletion through aggregation is considered a mode of action of this compound, supporting observations made with similar compounds. acs.org

Discussion of Alternative Proposed Mechanisms (e.g., p97/VCP ATPase Inhibition)

Initially, this compound was characterized as an inhibitor of proteasome-associated deubiquitinating enzymes (DUBs), specifically ubiquitin-specific protease-14 (USP14) and ubiquitin-C-terminal hydrolase-5 (UCHL5). nih.govresearchgate.netselleck.co.jpmdpi.comdiva-portal.orgencyclopedia.pub This inhibition leads to the accumulation of poly-ubiquitinated proteins and can induce proteotoxic stress, ER stress, and oxidative stress. mdpi.comencyclopedia.pub

While the primary focus has been on DUB inhibition and subsequent protein aggregation, the involvement of other protein degradation pathways, such as those regulated by p97/VCP (valosin-containing protein), has also been considered in the broader context of cellular responses to this compound. p97/VCP is an ATPase essential for the extraction of ubiquitinated proteins from various cellular structures, including chromatin, and plays a critical role in protein homeostasis and cell division. ontosight.aiashpublications.org Inhibition of p97 can lead to the accumulation of ubiquitinated proteins. ontosight.ai Some sources suggest that this compound's mechanism of action involves the inhibition of the p97/VCP ATPase. ontosight.ai However, other research indicates that the observed high MW complex formation with certain DUBs might be through a noncovalent mechanism, and that this compound primarily acts as a covalent inhibitor of targets like CIAPIN1, leading to aggregation and general cellular toxicity. acs.orgresearchgate.net The accumulation of ubiquitinated proteins induced by this compound's DUB inhibition could potentially impact pathways involving p97/VCP, as these proteins are interconnected in maintaining protein homeostasis. ontosight.aiashpublications.org

Data regarding the inhibitory activity of this compound on DUBs and its effects on cell viability are summarized in the table below:

| Target/Cell Line | Assay Type | Value (IC50/Kd) | Unit | Reference |

| Proteasome DUBs | Inhibition (in vitro) | ~10 | µM | selleck.co.jpmedchemexpress.com |

| USP14 (recombinant) | Binding (in vitro) | 1.5-18 | µM | diva-portal.orgmedchemexpress.com |

| UCHL5 (recombinant) | Binding (in vitro) | 14-18 | µM | diva-portal.orgmedchemexpress.com |

| USP14 | Inhibition (KMS-11 cells) | 1 | µM | medchemexpress.com |

| HCT116 cells | Cell Viability (IC50) | 0.58 | µM | medchemexpress.com |

| KMS-11 cells (MM) | Antiproliferative (IC50) | 43 ± 2 | nM | medchemexpress.com |

| RPMI8226 cells (MM) | Antiproliferative (IC50) | 74 ± 2 | nM | medchemexpress.com |

| OPM-2 cells (MM) | Antiproliferative (IC50) | 126 ± 3 | nM | medchemexpress.com |

| OPM-2-BZR cells (MM) | Antiproliferative (IC50) | 191 ± 1 | nM | medchemexpress.com |

| BCWM.1 cells (WM) | Cell Viability (EC50) | 20.22 | nM | medchemexpress.com |

Preclinical Efficacy and Mechanistic Investigations of Vlx1570 in Disease Models

In Vitro Studies in Diverse Cancer Cell Line Models

In vitro investigations have demonstrated the efficacy of VLX1570 in inhibiting the viability and proliferation of a range of cancer cell lines. medchemexpress.commdpi.comuni.lufrontiersin.orgnih.govdiva-portal.orgnih.govmdpi.comnih.govacs.orgoncotarget.comdiva-portal.org Its mechanism of action involves the disruption of the ubiquitin-proteasome system (UPS), leading to the accumulation of polyubiquitinated proteins and the induction of cellular stress responses, ultimately resulting in apoptosis. mdpi.comdiva-portal.orgnih.govoncotarget.comresearchgate.netnih.gov

Assessment of Cell Viability and Proliferation Inhibition Across Multiple Cancer Types (e.g., Multiple Myeloma, Lung Cancer, Acute Myeloid Leukemia, Lymphoma, Ewing Sarcoma, Waldenstrom Macroglobulinemia)

This compound has shown potent antiproliferative activities in multiple myeloma cell lines, with reported IC₅₀ values in the nanomolar range. For instance, IC₅₀ values were observed at 43 ± 2 nM for KMS-11, 74 ± 2 nM for RPMI8226, 126 ± 3 nM for OPM-2, and 191 ± 1 nM for OPM-2-BZᴿ cells. medchemexpress.com It suppresses the viability of Waldenstrom macroglobulinemia (WM) cells, including bortezomib-resistant subclones, with an EC₅₀ of 20.22 nM for BCWM.1 cells. medchemexpress.comresearchgate.net this compound (100, 250, 500 nM) induced significant apoptosis in WM cell lines in a dose-dependent manner within 12 hours. medchemexpress.com

In lung cancer cell lines (A549, H460, and H1299), this compound significantly inhibited proliferation and colony formation in a concentration- and time-dependent manner. nih.gov this compound also demonstrated sensitivity in acute lymphoblastic leukemia (ALL) cells, with drug concentrations between 50-100 nM reducing the number of viable cells. nih.govoncotarget.com This level of sensitivity is comparable to that observed in multiple myeloma cells and higher than in some solid tumor cells. oncotarget.com AML cells of diverse cytogenetic backgrounds have also been found to be sensitive to this compound, with drug exposure leading to a dose-dependent loss of cell viability. mdpi.comnih.gov Studies in Ewing sarcoma cell lines have indicated that this compound selectively inhibits their growth by inducing apoptosis. aacrjournals.org

Here is a summary of this compound's activity in various cancer cell lines:

| Cancer Type | Cell Lines Tested | Key Finding | Concentration/IC₅₀/EC₅₀ | Citation |

| Multiple Myeloma | KMS-11, RPMI8226, OPM-2, OPM-2-BZᴿ | Potent antiproliferative activity, induces apoptosis | IC₅₀: 43-191 nM | medchemexpress.com |

| Waldenstrom Macroglobulinemia | BCWM.1, BCWM.1/IR, BCWM.1/BR, MWCL-1, RPCI-WM1, RPCI-WM1/BR | Suppresses viability, induces apoptosis in sensitive and resistant cells | EC₅₀: ~30 nM (median) | medchemexpress.comresearchgate.net |

| Lung Cancer | A549, H460, H1299 | Inhibits proliferation and colony formation, induces G2/M cell cycle arrest | Dose-dependent | frontiersin.orgnih.gov |

| Acute Myeloid Leukemia | HL‐60, MDS‐L, F‐36P, THP‐1, MOLM13, OCI‐AML3, MV4‐11, K562 | Sensitivity across diverse cytogenetic backgrounds, induces apoptosis | Dose-dependent | mdpi.comnih.govresearchgate.net |

| Acute Lymphoblastic Leukemia | MOLT-4, Jurkat, U937, SUP-B15 | High sensitivity, induces apoptosis | 50-100 nM | nih.govoncotarget.comresearchgate.net |

| Ewing Sarcoma | Not specified in snippets | Selectively inhibits growth, induces apoptosis | Not specified | aacrjournals.orgcore.ac.uk |

Exploration of Synergistic Effects in Preclinical Combination Therapy Regimens

Preclinical studies have investigated the potential of combining this compound with other therapeutic agents to enhance anti-cancer effects. In acute lymphoblastic leukemia cells, combining this compound with L-asparaginase resulted in additive or synergistic antiproliferative effects. nih.gov Specifically, a strong synergistic effect was observed in SUP-B15 cells. oncotarget.com In lung cancer cells, combined treatment with this compound and Afatinib or Gefitinib induced synergistic anti-lung cancer activity. nih.govpatsnap.com For Waldenstrom macroglobulinemia cells resistant to ibrutinib (B1684441), the combination of this compound and ibrutinib demonstrated synergistic cytotoxic activity in several dose combinations. researchgate.net

Investigations into the Molecular Basis of Acquired and De Novo Drug Resistance to this compound in Preclinical Settings

Limited information is available regarding the specific mechanisms of resistance to this compound. nih.govnih.gov However, some preclinical investigations have shed light on potential factors influencing sensitivity and resistance.

Altered glutathione (B108866) (GSH) metabolism has been implicated as a potential mechanism of resistance to this compound and its analog b-AP15. nih.govacs.orgnih.govplos.org Long-term selection of cells with b-AP15 resulted in limited drug resistance that could be reversed by buthionine sulphoximine, a GSH synthesis inhibitor, suggesting the involvement of GSH metabolism. nih.govnih.govplos.org Co-incubation of this compound and b-AP15 with GSH in multiple myeloma cells led to increased cell viability, indicating that GSH may scavenge these compounds and reduce their active concentration. acs.org While glutathione depletion was observed in some AML cells treated with this compound, it did not consistently correlate with this compound sensitivity. mdpi.comnih.gov

This compound has shown activity against cells resistant to bortezomib (B1684674), a 20S proteasome inhibitor. medchemexpress.commdpi.comnih.govplos.orgresearchgate.netmdpi.comnih.govki.se This suggests that this compound, as a proteasome DUB inhibitor, may be effective in overcoming resistance mechanisms developed against 20S proteasome inhibitors. Cells selected for resistance to b-AP15 showed the same level of resistance to this compound, indicating cross-resistance between these two compounds. plos.org In Waldenstrom macroglobulinemia, this compound was lethal to cells resistant to either ibrutinib or bortezomib. medchemexpress.commdpi.comresearchgate.net

Preclinical studies have investigated the potential role of drug transporters in this compound resistance. In contrast to some other drugs, drug uptake and the overexpression of drug efflux transporters were found not to be associated with resistance to b-AP15/VLX1570 in tested cell lines. nih.govnih.govplos.org this compound was present inside parental and b-AP15-selected resistant cells at equal rates, suggesting that altered drug uptake or efflux by ABC transporters or solute carriers did not significantly contribute to the observed resistance. diva-portal.orgresearchgate.net

In Vivo Studies in Preclinical Animal Models of Disease

In vivo studies using preclinical animal models have been instrumental in evaluating the anti-tumor activity of this compound and understanding its effects within a living system. These models provide a more complex environment than in vitro studies, allowing for the assessment of drug distribution, metabolism, and interaction with the tumor microenvironment.

Evaluation of Anti-Tumor Efficacy in Xenograft Models

Xenograft models, where human cancer cells or tumor tissue are implanted into immunocompromised mice, have been widely used to assess the anti-tumor efficacy of this compound. Studies have shown that this compound exhibits promising antiproliferative activity and leads to extended survival in xenograft models of multiple myeloma (MM) researchgate.netnih.govacs.org. This compound has also demonstrated robust anti-tumor activity in xenograft models of lymphoma and Ewing's sarcoma multiplemyelomahub.comnih.gov.

In a Waldenstrom macroglobulinemia (WM) xenograft model, treatment with this compound for 21 days resulted in a reduction in tumor burden, as measured by bioluminescent radiance and caliper measurements. researchgate.netresearchgate.net. This treatment also led to extended survival in this compound-treated mice compared to vehicle-treated mice researchgate.netresearchgate.net.

| Model Type | Cancer Type | Key Finding | Citation |

| Xenograft Mouse Model | Multiple Myeloma | Extended survival, promising antiproliferative activity. | researchgate.netnih.govacs.org |

| Xenograft Mouse Model | Lymphoma, Ewing's Sarcoma | Robust anti-tumor activity. | multiplemyelomahub.comnih.gov |

| Xenograft Mouse Model | Waldenstrom Macroglobulinemia | Reduced tumor burden, extended survival (Median survival: 62 vs 44 days). | researchgate.netresearchgate.net |

| Xenograft Mouse Model | Human Chondrosarcoma | Inhibition of tumor growth. | mdpi.com |

This compound has also shown activity in MM cells derived from patients with bortezomib-resistant disease, suggesting its potential in overcoming resistance to existing proteasome inhibitors multiplemyelomahub.comnih.gov.

Efficacy in Genetically Engineered Mouse Models (GEMMs) (if applicable)

While the search results primarily highlight studies in xenograft models, there is mention of genetically engineered tumor models, including zebrafish xenograft models, as promising organisms for modeling cancer in vivo nih.gov. However, specific data on the efficacy of this compound in mammalian GEMMs was not prominently featured in the provided search results. Research on other inhibitors in GEMMs, such as a CDK1 inhibitor in an ovarian cancer GEMM, demonstrates the utility of such models for evaluating anti-tumor effects in a more physiologically relevant context preprints.org. Further investigation would be needed to determine if this compound has been evaluated in relevant GEMMs.

Pharmacodynamic Biomarker Identification and Target Engagement Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is hitting its intended target and eliciting a biological response in vivo. In preclinical models, this compound treatment has been shown to induce the accumulation of proteasome-bound high molecular weight polyubiquitin (B1169507) conjugates, which is a key indicator of proteasome DUB inhibition researchgate.netnih.gov.

In the WM xenograft model, in vivo target engagement was assessed by staining for K-48-linked ubiquitinated protein accumulation and CXCR4. researchgate.netresearchgate.net. Increased levels of K-48-linked ubiquitinated proteins and decreased levels of CXCR4 were observed in mice treated with this compound relative to the vehicle group, indicating target engagement and a downstream effect on a USP14 substrate. researchgate.net. Immunohistochemistry analysis on tumor tissues from this compound-treated mice showed increased apoptosis markers (cleaved caspase-3) and decreased proliferation markers (Ki-67) and human IgM secretion, further demonstrating the pharmacodynamic effects of the compound researchgate.netresearchgate.net.

| Biomarker | Observation in this compound Treatment (Preclinical Models) | Indication of: | Citation |

| High Molecular Weight Polyubiquitin Conjugates | Accumulation | Proteasome DUB inhibition | researchgate.netnih.gov |

| K-48-linked Ubiquitinated Proteins | Increased levels | Target engagement (USP14/UCHL5 inhibition) | researchgate.net |

| CXCR4 | Decreased levels | Downstream effect of USP14 inhibition | researchgate.net |

| Cleaved Caspase-3 | Increased staining intensity | Apoptosis induction | researchgate.netresearchgate.net |

| Ki-67 | Reduced staining intensity | Inhibition of proliferation | researchgate.netresearchgate.net |

| Human IgM secretion | Reduced levels | Reduced tumor burden (in WM model) | researchgate.netresearchgate.net |

| HSP70B' (inducible form of Hsp70) | Increased expression | Induction of molecular chaperones/proteotoxic stress | researchgate.netmdpi.com |

| Grp78/BiP | Dose- and time-dependent induction | Induction of ER stress | mdpi.com |

| HMOX1 | Induced at lower concentrations | Nrf2 target gene induction, oxidative stress | mdpi.com |

This compound has also been shown to induce markers characteristic of proteotoxic stress, ER stress, and oxidative stress in MM cells researchgate.net. In lung cancer cells, this compound activated the PERK/IRE1/ATF6 pathway, indicating the induction of ER stress nih.gov.

Development and Application of Animal Models for Investigating Specific Mechanisms (e.g., rat model for understanding DUB inhibitor-induced organ-specific effects to guide development of more tissue-selective compounds)

Animal models have also been developed to investigate specific mechanisms related to this compound and other DUB inhibitors. For instance, a rat model of this compound-induced lung toxicity has been developed to understand the mechanisms behind this organ-specific effect observed in clinical studies multiplemyelomahub.comnih.gov. This model is being used to elucidate the mechanisms of this compound-induced lung toxicity and potentially identify DUB inhibitors with greater selectivity for cancer cells over lung tissue multiplemyelomahub.comnih.gov.

Studies in rats treated with this compound and a related analog developed dose-related respiratory dysfunction and multifocal hyperplasia of the alveolar and bronchiolar epithelium, along with intra-alveolar accumulation of macrophages nih.gov. This model helps in understanding the pathological changes associated with this compound in a specific organ.

Utility of Zebrafish Patient-Derived Xenograft (PDX) Models in Preclinical Research

Zebrafish patient-derived xenograft (PDX) models are emerging as valuable tools in preclinical research, offering advantages such as higher throughput and the ability to visualize cancer progression and metastasis in real-time due to the optical transparency of zebrafish embryos nih.govnih.govbioreperia.com.

A zebrafish PDX model of acute myeloid leukemia (AML) was developed to study the effect of this compound mdpi.comresearchgate.netresearchgate.net. This model confirmed the antigrowth activity of this compound in vivo and demonstrated that this compound induces UPS inhibition in AML cells mdpi.comresearchgate.netresearchgate.net. Zebrafish PDX models can serve as a high-throughput intermediary between in vitro studies and mouse PDX models, potentially accelerating the selection of promising anticancer drugs nih.gov. They allow for the evaluation of individual differences in drug sensitivity on both primary tumor growth and metastasis and are suitable for screening various drug concentrations and combinations bioreperia.com.

Advanced Research Methodologies and Chemical Biology Approaches Applied to Vlx1570

Proteomic and Ubiquitinomic Profiling of VLX1570-Induced Effects

Proteomic and ubiquitinomic profiling techniques have been extensively used to investigate the global protein changes and the accumulation and modification of ubiquitin conjugates induced by this compound treatment. These methods provide a comprehensive view of the cellular response to the compound beyond its initially identified targets.

Activity-Based Proteome Profiling (ABPP) for Comprehensive Target Deconvolution

Activity-Based Proteome Profiling (ABPP) has been a key technique in identifying the proteins that covalently interact with this compound. Given that this compound contains a reactive α,β-unsaturated carbonyl substructure, capable of covalent interaction with nucleophilic residues like cysteine, ABPP is particularly well-suited for profiling its targets acs.orgnih.govchemrxiv.org.

Studies utilizing ABPP with an alkyne-tagged analogue of this compound (Compound 1) have enabled the comprehensive profiling of covalent targets in intact cells acs.orgresearchgate.net. This approach revealed that this compound covalently interacts with a diverse range of proteins across multiple cellular locations, including the cytoplasm, nucleus, and various organelles researchgate.net. Notably, CIAPIN1 (also known as anamorsin) was identified as a submicromolar covalent target of this compound through this method acs.orgnih.govchemrxiv.orgimperial.ac.ukresearchgate.netmdpi.comox.ac.ukacs.org. Further analysis demonstrated that the formation of high molecular weight complexes involving CIAPIN1 leads to its aggregation in intact cells acs.orgnih.govchemrxiv.orgimperial.ac.ukresearchgate.netmdpi.comox.ac.uk. This finding suggests that, in addition to its reported DUB inhibitory activity, this compound may induce non-specific protein aggregation through cross-linking, contributing to general cellular toxicity acs.orgnih.govchemrxiv.orgimperial.ac.ukresearchgate.netox.ac.ukacs.org.

Quantitative Mass Spectrometry for Analysis of Protein Expression and Modification Changes

Quantitative mass spectrometry plays a vital role in analyzing changes in protein expression levels and post-translational modifications, such as ubiquitination, following this compound treatment bioms.sewikipedia.org. This technique allows for the comparison of protein abundances between treated and control samples, providing insights into the global proteomic response bioms.sewikipedia.orgthermofisher.com.

Studies have utilized quantitative chemical proteomics to identify potent covalent targets of this compound, such as CIAPIN1 acs.orgnih.govchemrxiv.orgimperial.ac.ukresearchgate.netox.ac.ukacs.org. Analysis of this compound-treated cells using methods like immunoblotting has demonstrated the formation of high molecular weight complexes, particularly for CIAPIN1, which can be rescued by the addition of reducing agents like GSH acs.orgresearchgate.net. Quantitative mass spectrometry can be performed using various methods, including chemical isobaric labeling (e.g., TMT) or label-free quantification, to compare peptide and protein abundances and understand the molecular mechanisms underlying the observed changes bioms.sewikipedia.orgthermofisher.com.

Global Analysis of Ubiquitin Conjugate Accumulation and Linkage Specificity

The accumulation of polyubiquitinated proteins and the resulting proteasome dysfunction lead to proteotoxic stress, characterized by the upregulation of chaperones and induction of ER and oxidative stress selleckchem.commdpi.comdiscoveryontarget.com.

Structural Biology Approaches to Elucidate this compound Interactions

Structural biology techniques, including computational modeling and potentially high-resolution methods, are valuable for understanding how this compound interacts with its target proteins at an atomic level.

In Silico Modeling of this compound-Target Protein Interactions (e.g., Docking to USP14 and UCH-L5 Active Sites)

In silico modeling, particularly molecular docking, has been employed to predict how this compound interacts with the active sites of its reported targets, the proteasome-associated DUBs USP14 and UCHL5 researchgate.netnih.govnih.govdiva-portal.orginvivochem.cn. These studies aim to understand the binding mode and the key residues involved in the interaction.

In silico docking of this compound with USP14 and UCHL5 has shown consistency with the compound interacting with key cysteine residues located at the active sites of these DUBs researchgate.netnih.govnih.govdiva-portal.org. This compound is predicted to fit into a crevice or groove within the active site, positioning its reactive α,β-unsaturated carbonyl motif for potential covalent linkage with the catalytic cysteine residue (Cys88 in UCHL5 and Cys114 in USP14) via a Michael's addition reaction researchgate.netnih.govdiva-portal.org. The modeling provides insights into the spatial arrangement and favorable interactions (e.g., van der Waals, hydrogen bonds, electrostatic) between this compound and surrounding amino acid residues in the DUB active site researchgate.netnih.gov. These computational models support the understanding of this compound's mechanism as a competitive inhibitor that likely forms a covalent adduct with the catalytic cysteine researchgate.netnih.govnih.gov.

Application of High-Resolution Structural Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy) to DUB-VLX1570 Complexes

While in silico modeling provides predictive insights, high-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) offer experimental determination of the three-dimensional structures of protein-ligand complexes. These techniques can provide definitive evidence of how this compound binds to its targets and the conformational changes that may occur upon binding.

Chemical Synthesis and Structure-Activity Relationship (SAR) Studies for this compound Analogs

This compound is a synthetic organic compound that functions as an inhibitor of proteasome deubiquitinase (DUB) activity guidetopharmacology.org. It was identified as an analog of the small molecule b-AP15 through structure-activity relationship (SAR) studies nih.govresearchgate.netnih.gov. These studies aimed to improve upon the properties of b-AP15, specifically focusing on enhancing potency and solubility in aqueous solution nih.govresearchgate.netnih.gov. This compound was synthesized by OnTarget Chemistry AB plos.orgmdpi.compubcompare.ai.

The synthesis of this compound and its analogs is a crucial aspect of understanding its chemical and biological properties nih.govnih.gov. The compound's structure includes α,β-unsaturated dienones, which are Michael acceptors expected to react with cysteine residues located in the active sites of DUBs nih.gov. SAR studies have been instrumental in revealing key functional moieties within the parental compound (b-AP15) that contribute to improved inhibitory activity in its derivatives like this compound mdpi.com.

Design and Synthesis of Labeled this compound Probes for Mechanistic Interrogation (e.g., Alkyne-tagged Analogues)

To comprehensively profile the covalent targets of this compound and further investigate its mechanism of action, activity-based protein profiling (ABPP) has been employed acs.orgresearchgate.net. This approach involves the design and synthesis of labeled analogs of this compound. A notable example is the creation of an alkyne-tagged version of this compound acs.orgresearchgate.netfrontiersin.orgfrontiersin.organnualreviews.orgchemrxiv.org.

The alkyne-tagged this compound analog (referred to as compound 1 in some studies) was designed with the alkyne group placed at the acrylamide (B121943) position acs.orgresearchgate.net. This position was chosen because previous SAR studies indicated that modifications at this site did not significantly affect cell viability acs.orgresearchgate.net. The alkyne handle allows for subsequent ligation to a reporter tag, such as an azido-TAMRA-biotin capture reagent (AzTB), via copper-catalyzed azide-alkyne cycloaddition (CuAAC) acs.organnualreviews.org. This "click chemistry" approach enables the visualization and proteomic enrichment of proteins that covalently interact with the this compound probe acs.organnualreviews.org.

Studies using the alkyne-tagged this compound have revealed that the compound can target a diverse range of proteins, leading to the formation of higher molecular weight complexes acs.orgfrontiersin.orgfrontiersin.org. Chemical proteomics experiments with this labeled derivative have identified CIAPIN1 as a significant covalent off-target acs.orgresearchgate.netmdpi.com. The formation of high molecular weight complexes involving CIAPIN1 and other proteins through the Michael acceptor groups on this compound is thought to contribute to its toxicity acs.orgmdpi.com.

Elucidation of Pharmacophore and Essential Moieties for DUB Inhibition

This compound functions as a competitive, reversible inhibitor of the 19S proteasome-specific DUBs, including USP14 and UCHL5 guidetopharmacology.orgresearchgate.netnih.gov. In silico modeling studies have supported the notion that this compound interacts with key cysteine residues located at the active sites of USP14 and UCHL5 nih.govresearchgate.netnih.gov.

The biological responses observed with this compound and similar dienone compounds possessing a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have been extensively studied researchgate.netresearchgate.net. Despite the expected general reactivity of these compounds with thiols, they demonstrate considerable tumor cell selectivity researchgate.net. A common property among these compounds is their targeting of the ubiquitin-proteasome system researchgate.net.

The α,β-unsaturated carbonyl substructure motif present in this compound and its related compounds like b-AP15 is capable of covalent interaction with nucleophilic residues, such as the catalytic cysteines in DUBs mdpi.comacs.orgresearchgate.net. This structural feature is considered essential for their inhibitory activity against DUBs mdpi.com. While initially thought to primarily inhibit USP14 and UCHL5, further investigations using activity-based probes have indicated that this compound can also interact with other DUBs and proteins, suggesting a broader target profile than initially anticipated acs.orgresearchgate.netfrontiersin.orgfrontiersin.org. The precise pharmacophore for selective DUB inhibition by this compound involves the interaction with the active site cysteine residues, although the compound's Michael acceptor groups can also lead to less specific covalent interactions with other cellular nucleophiles acs.orgmdpi.com.

Translational Research Perspectives and Future Academic Directions for Vlx1570

Delineation of Novel Therapeutic Targets or Pathways Indirectly Modulated by VLX1570

Beyond its primary targets, USP14 and UCHL5, this compound has been shown to indirectly modulate various cellular pathways, suggesting potential novel therapeutic targets. Research indicates that this compound can influence the broader ubiquitin-proteasome system, indirectly affecting the activity of other DUBs like Usp17lc by preventing its deubiquitination. scbt.comscbt.com This highlights a more complex interplay within the deubiquitination machinery than initially understood.

In lung cancer cells, this compound treatment has been shown to activate the PERK/IRE1/ATF6 pathway, inducing endoplasmic reticulum (ER) stress. nih.govpatsnap.comnih.gov Inhibition of ER stress has been observed to enhance this compound-induced apoptosis in these cells. nih.govpatsnap.comnih.gov Furthermore, this compound treatment leads to the inactivation of the Akt signaling pathway, contributing to the inhibition of lung cancer cell proliferation and the promotion of apoptosis. nih.govpatsnap.comnih.gov The precise mechanism by which this compound regulates the Akt pathway warrants further investigation. nih.gov

In Waldenstrom macroglobulinemia (WM) cells, this compound has been shown to downregulate components of the B-cell receptor (BCR) signaling pathway, including BTK, MYD88, NFATC, NF-κB, and CXCR4. researchgate.netresearchgate.net Dysregulation of CXCR4 is linked to ibrutinib (B1684441) resistance in WM, suggesting that this compound's modulation of this receptor could be therapeutically relevant. researchgate.net

This compound also induces a set of markers characteristic of proteotoxic stress and oxidative stress in MM cells. mdpi.comresearchgate.net While polyubiquitin (B1169507) accumulation is a direct consequence of USP14 and UCHL5 inhibition, the link to ER stress appears uncoupled in some contexts, such as acute lymphoblastic leukemia (ALL) cells, where high concentrations of this compound were required to induce eIF2α phosphorylation, a marker of ER stress. oncotarget.com

Strategies for Developing More Selective DUB Inhibitors with Improved Therapeutic Indices Based on this compound Insights

The development of more selective DUB inhibitors with improved therapeutic indices is a critical future direction, partly informed by the experiences with this compound. A key challenge in developing specific DUB inhibitors is the structural similarity in the catalytic domains across the large family of DUBs (approximately 100 members). nih.govresearchgate.net this compound, an analog of b-AP15, inhibits both USP14 and UCHL5, but its therapeutic potential was limited by severe toxicity observed in clinical trials. nih.govmultiplemyelomahub.commdpi.comfrontiersin.org This highlights the need for inhibitors with greater selectivity for cancer cells over normal tissues. nih.govmultiplemyelomahub.com

Strategies for developing more selective inhibitors based on insights from compounds like this compound include focusing on non-competitive inhibitors that induce structural changes affecting DUB activity, substrate affinity, or specificity. nih.gov Identifying the specific substrates influenced by DUB inhibition is crucial for predicting potential side effects and selecting appropriate targets and inhibitors. nih.gov

Medicinal chemistry efforts are ongoing to develop novel DUB inhibitors. sci-hub.se Structure-activity relationship (SAR) studies, building upon the scaffold of compounds like b-AP15 and this compound, have led to the identification of analogs with improved potency and solubility. frontiersin.orgsci-hub.se Advanced techniques like activity-based protein profiling (ABPP) are being used to profile DUBs in a cellular context and identify highly selective inhibitors. nih.gov

Despite challenges, progress is being made in developing selective inhibitors for various DUBs, including USP14, USP7, and USP30. researchgate.netsci-hub.se Targeting DUBs with a smaller number of substrates is an appealing strategy to modulate protein levels that are not easily targeted by traditional therapies, such as transcription factors and drug-resistant enzymes. sci-hub.se

Mechanistic Insights into Disease Pathogenesis Gained from the Application of this compound as a Chemical Probe

This compound has served as a valuable chemical probe to gain mechanistic insights into disease pathogenesis, particularly in cancers where proteasome dysfunction plays a role. By inhibiting USP14 and UCHL5, this compound induces the accumulation of polyubiquitinated proteins, mimicking aspects of proteasome inhibition and allowing researchers to study the cellular consequences. nih.govmultiplemyelomahub.commdpi.com This has been particularly informative in understanding the sensitivity of MM cells to proteasome pathway inhibition. researchgate.net

Studies using this compound have revealed its ability to induce proteotoxic stress, ER stress, and oxidative stress. mdpi.comresearchgate.net While these effects are linked to the accumulation of ubiquitinated proteins, the precise pathways and their contributions to cell death are still being elucidated and can vary depending on the cell type. oncotarget.com

Furthermore, proteomic approaches using this compound and related compounds have uncovered off-target effects that provide insights into potential mechanisms of toxicity and disease. nih.govimperial.ac.ukfigshare.comox.ac.ukacs.org For instance, activity-based proteome profiling identified CIAPIN1 as a covalent target of this compound. nih.govfigshare.comox.ac.ukacs.org The formation of high molecular weight complexes and aggregation of CIAPIN1 in intact cells upon this compound treatment suggests that non-specific protein aggregation contributes to the observed cellular toxicity. nih.govimperial.ac.ukfigshare.comox.ac.uk This finding is crucial for understanding the limitations of current DUB inhibitors and guiding the design of more specific compounds.

Research using this compound has also contributed to understanding mechanisms of drug resistance. Its activity in bortezomib-resistant MM cells highlighted the potential of targeting DUBs to overcome resistance to 20S proteasome inhibitors. nih.govmultiplemyelomahub.complos.org Studies in WM cells resistant to ibrutinib or bortezomib (B1684674) have shown that this compound can induce apoptosis and downregulate BCR-associated elements, providing insights into alternative survival pathways in resistant cells. researchgate.net

Future Research Avenues in Preclinical Combination Therapies Involving this compound or its Derivatives

The potential for combining DUB inhibitors like this compound or its derivatives with other therapeutic agents represents a significant avenue for future preclinical research. The rationale for combination therapy stems from the observation that targeting the UPS can enhance the effectiveness of existing therapies and potentially overcome drug resistance. mdpi.comresearchgate.net

Preclinical studies have already explored combinations involving this compound. In lung cancer cells, combined treatment with this compound and tyrosine kinase inhibitors like Afatinib or Gefitinib induced synergistic anti-lung cancer activity. nih.govpatsnap.comnih.gov This suggests that simultaneously targeting DUBs and growth factor receptor pathways could be a promising strategy.

In ALL cells, this compound has shown additive or synergistic antiproliferative effects when combined with L-asparaginase. oncotarget.com This indicates potential for integrating DUB inhibitors into existing chemotherapy regimens for hematological malignancies.

Furthermore, studies in WM cells have demonstrated that the combination of this compound and ibrutinib is synergistic in ibrutinib-resistant cells, successfully inducing cell death at various concentrations. researchgate.net This highlights the potential of DUB inhibitors to re-sensitize resistant cells to targeted therapies.

Future research could explore combinations of this compound or its derivatives with other classes of drugs, including:

Other targeted therapies: Investigating combinations with inhibitors of pathways found to be indirectly modulated by this compound, such as the Akt pathway or specific components of BCR signaling.

Immunotherapy: Exploring the potential of DUB inhibitors to modulate the tumor microenvironment and enhance the effectiveness of immunotherapy, as the UPS is involved in immune signaling. mdpi.comresearchgate.net

Other UPS inhibitors: Combining inhibitors targeting different aspects of the UPS, such as E3 ligases, to achieve more comprehensive protein degradation disruption.

The development of more selective DUB inhibitors will be crucial for the success of combination therapies, minimizing off-target effects and improving the therapeutic index. nih.govmultiplemyelomahub.commdpi.com

Q & A

Q. What is the primary mechanism by which VLX1570 inhibits proteasome-associated deubiquitinases (DUBs)?

this compound acts as a competitive inhibitor of 19S proteasome-associated DUBs, primarily targeting USP14 and UCHL5. It binds to the active sites of these enzymes, blocking their ability to cleave ubiquitin chains from proteasome-bound substrates. This inhibition leads to the accumulation of polyubiquitinated proteins, triggering proteotoxic stress and apoptosis . The IC50 for USP14 inhibition is ~10 µM in cell-free assays, with stronger affinity compared to UCHL5 (Kd of 1.5–18 µM for USP14 vs. 14–18 µM for UCHL5) .

Q. How should researchers design in vitro experiments to assess this compound-induced apoptosis?

Standard protocols involve treating cancer cell lines (e.g., myeloma, leukemia, or solid tumor cells) with this compound (0.1–1 µM) for 12–24 hours. Apoptosis can be quantified via:

- Annexin V/PI staining : To detect phosphatidylserine externalization and membrane integrity .

- Caspase-3 activation assays : Western blotting or flow cytometry to measure cleaved caspase-3 levels .

- Mitochondrial membrane potential assays : Using JC-1 dye to assess cytochrome c release . Include dose-response curves (e.g., 0.1–1 µM) and control groups treated with DMSO or proteasome inhibitors (e.g., bortezomib) for comparison .

Q. What solubility and stability considerations are critical for this compound in experimental setups?

this compound is highly soluble in DMSO (≥30 mg/mL at 25°C) but insoluble in water or ethanol. For cell culture, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in media to ensure final DMSO concentrations ≤0.1%. Stability tests indicate that this compound remains active in solution for up to 1 month at -20°C and 6 months at -80°C. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does this compound exhibit selectivity for proteasome-associated DUBs over non-proteasomal DUBs?

Structural studies reveal that this compound’s 4-fluoro-3-nitrobenzylidene groups enhance electron-withdrawing properties, favoring interactions with USP14’s catalytic cysteine residues (Cys431 and Cys436). Competitive binding assays (e.g., HA-Ub-VS probes) confirm minimal off-target effects on non-proteasomal DUBs like USP7 or UCHL1 . Advanced methodologies include:

Q. What experimental strategies resolve contradictions in this compound-induced ER stress versus oxidative stress pathways?

Some studies report this compound primarily activates ER stress (via PERK/IRE1/ATF6 pathways), while others highlight ROS-mediated apoptosis. To dissect these mechanisms:

- Pharmacological inhibition : Co-treat cells with ER stress inhibitors (e.g., 4-PBA) or ROS scavengers (e.g., NAC) to assess pathway dominance .

- Transcriptomic profiling : RNA-seq or qPCR arrays to quantify stress-related markers (e.g., HSP70B’, XBP-1s, HMOX1) . Contradictions may arise from cell-type-specific responses or differential DUB inhibition thresholds .

Q. How does this compound synergize with kinase inhibitors (e.g., ibrutinib) in drug-resistant cancers?

In Waldenström macroglobulinemia (WM) models resistant to BTK inhibitors, this compound downregulates BCR signaling components (e.g., SYK, BTK) and CXCR4 expression, sensitizing cells to ibrutinib. Synergy is quantified via:

Q. What in vivo pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical for this compound efficacy studies?

- PK : In rats, this compound (5 mg/kg IV) shows a plasma half-life of ~2 hours and rapid tissue distribution. Optimal dosing in xenograft models is 3–4.4 mg/kg every other day (IP or IV) .

- PD : Monitor tumor ubiquitin-proteasome biomarkers via IHC (e.g., polyubiquitin aggregates) or serum ELISA (e.g., IL-6 reduction) . Note: Phase I trials reported dose-limiting toxicities (e.g., hepatotoxicity), necessitating careful PK/PD balancing in preclinical models .

Q. How can researchers address discrepancies in this compound-induced cell cycle arrest (G2/M vs. S-phase)?

Cell cycle effects vary by cancer type. For example:

- G2/M arrest in lung cancer: Linked to CDK1/Cyclin B1 downregulation .

- S-phase arrest in myeloma: Associated with DNA damage from proteotoxic stress . Resolve via:

- EdU/BrdU incorporation assays : Quantify S-phase progression.

- Cyclin/CDK expression profiling : Western blotting across time points (0–24 h post-treatment) .

Methodological Guidance for Contradictory Data

Q. How to validate target engagement of this compound in complex cellular environments?

Use activity-based protein profiling (ABPP) with Ub-VS probes. Treat cells with this compound (0.5–1 µM, 3–6 hours), lyse, and incubate with HA-Ub-VS. Pull-down probes via streptavidin beads and analyze USP14/UCHL5 inhibition via SDS-PAGE/Western blot .

Q. What strategies mitigate off-target effects when studying this compound in primary cells?

- CRISPR/Cas9 knockout : Validate USP14/UCHL5 dependency by comparing this compound responses in wild-type vs. DUB-null cells.

- Rescue experiments : Overexpress catalytically inactive USP14 (C431A/C436A) to confirm on-target effects .

Tables for Key Data

| Parameter | Value | Reference |

|---|---|---|

| IC50 (USP14 inhibition) | ~10 µM (cell-free) | |

| Plasma half-life (rat) | ~2 hours | |

| Optimal in vivo dose (mice) | 3–4.4 mg/kg (IP, every other day) | |

| Synergy with ibrutinib (CI) | 0.5 (WM models) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products